1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate
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Overview
Description
1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.305 g/mol . This compound is known for its unique structure, which includes a cyclobutylamino group and a carbamate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:
Cyclobutylamine+tert-Butyl chloroformate→1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-methylaminoethyl)carbamate
Uniqueness
1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate is unique due to its cyclobutylamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(cyclobutylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-7-12-9-5-4-6-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
NKLIGSIFUNUMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CCC1 |
Origin of Product |
United States |
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